Cas no 850915-49-0 (2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one은 티에노피리미딘 유도체로, 복잡한 헤테로고리 구조를 가진 화합물입니다. 이 화합물은 4-클로로페닐과 2-메톡시페닐 작용기가 결합되어 있어 독특한 전자 효과와 공간적 특성을 나타냅니다. 티오에테르 결합(-S-)을 포함함으로써 분자 내 전자 밀도 조절이 가능하며, 카보닐기(=O)는 반응성을 향상시킵니다. 이 구조적 특징으로 인해 약리활성 연구나 유기 합성 중간체로서의 활용 가능성이 주목받고 있습니다. 특히, 다환 방향족 시스템과 극성 작용기의 조합은 표적 분자와의 선택적 상호작용에 유리한 특성을 부여합니다.
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
850915-49-0 structure
Product Name:2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS 번호:850915-49-0
MF:C21H17ClN2O3S2
메가와트:444.954281568527
CID:6256110
PubChem ID:2155292
Update Time:2025-11-01

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • AKOS024584925
    • 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • 850915-49-0
    • F0579-0300
    • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • 인치: 1S/C21H17ClN2O3S2/c1-27-18-5-3-2-4-16(18)24-20(26)19-15(10-11-28-19)23-21(24)29-12-17(25)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3
    • InChIKey: SKTRAMAKUUHXAZ-UHFFFAOYSA-N
    • 미소: ClC1C=CC(=CC=1)C(CSC1=NC2=C(C(N1C1C=CC=CC=1OC)=O)SCC2)=O

계산된 속성

  • 정밀분자량: 444.0369124g/mol
  • 동위원소 질량: 444.0369124g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 719
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.7
  • 토폴로지 분자 극성 표면적: 110Ų

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Life Chemicals
F0579-0300-2μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0579-0300-5μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0579-0300-10μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0579-0300-20μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0579-0300-1mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0579-0300-2mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0579-0300-3mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0579-0300-4mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0579-0300-5mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0579-0300-10mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
850915-49-0 90%+
10mg
$79.0 2023-05-17

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one에 대한 추가 정보

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: A Multifunctional Scaffold for Targeted Therapeutics

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a structurally complex compound with potential applications in pharmaceutical research. This molecule combines multiple heterocyclic rings, including a thieno[3,2-d]pyrimidine core, which is a well-established scaffold in drug development. The presence of 4-chlorophenyl and 2-methoxyphenyl substituents introduces functional groups that may modulate biological activity through specific molecular interactions. Recent studies highlight the significance of such molecular architectures in developing agents for inflammatory diseases and cancer therapy.

Structural analysis reveals that the thieno[3,2-d]pyrimidine ring system is connected to two aromatic rings via sulfur-containing linkages. The 2-oxoethylsulfanyl group serves as a critical bridge between the aromatic systems, potentially enabling intermolecular interactions with biological targets. This unique topology may facilitate the formation of hydrogen bonds or π-π stacking interactions, which are essential for binding to enzyme active sites or cellular receptors. Computational modeling studies published in *Journal of Medicinal Chemistry* (2023) suggest that this scaffold could interact with kinases and G-protein-coupled receptors, making it a promising candidate for targeting signaling pathways involved in disease progression.

The 4-chlorophenyl moiety introduces electrophilic characteristics that may influence the molecule's reactivity and selectivity. Chlorine atoms in aromatic rings are known to enhance metabolic stability by reducing the likelihood of hydrolytic degradation. This property is particularly valuable in drug development, where metabolic stability directly impacts pharmacokinetic profiles. A 2024 review in *Drug Discovery Today* emphasizes that chlorinated aromatic systems often exhibit improved oral bioavailability compared to their unsubstituted counterparts, a feature that may be relevant to the 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl} scaffold.

The 2-methoxyphenyl substituent contributes to the molecule's hydrophilic character, which may influence its solubility and permeability properties. Methoxy groups are commonly used in drug design to modulate lipophilicity and improve tissue penetration. Recent advancements in QSAR (Quantitative Structure-Activity Relationship) modeling have demonstrated that methoxy substitutions can significantly enhance the affinity of small molecules for specific targets, such as nuclear hormone receptors. This property may be particularly relevant for the 3-(2-methoxyphenyl) fragment in this compound, which could influence its interaction with intracellular signaling pathways.

Pharmacological studies on similar scaffolds have shown promising results in preclinical models. For instance, a 2023 study published in *Bioorganic & Medicinal Chemistry* reported that thieno[3,2-d]pyrimidine derivatives exhibit potent anti-inflammatory activity by inhibiting the NF-κB pathway. The 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl} group may contribute to this activity by forming covalent interactions with key residues in the enzyme complex. This mechanism is supported by molecular docking simulations that demonstrate strong binding affinities for targets such as COX-2 and TNF-α receptors.

Chemical synthesis of this compound involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core through a condensation reaction between a thiophene derivative and a pyrimidine precursor. The 2-oxoethylsulfanyl functionality is introduced via a sulfur-containing coupling reaction, which is critical for establishing the molecule's three-dimensional structure. Optimizing reaction conditions for these steps is essential to achieve high yields and purity, as reported in a 2024 synthetic chemistry study in *Organic Letters*.

Applications of this scaffold in therapeutic development are being explored across multiple disease areas. In oncology, its ability to modulate kinase activity makes it a potential candidate for targeting tumors with activated signaling pathways. In neurodegenerative disorders, the 2-methoxyphenyl group may contribute to neuroprotective effects by interacting with protein kinase C (PKC) isoforms. A 2023 preclinical study in *ACS Chemical Biology* demonstrated that similar compounds exhibit neuroprotective properties in models of Alzheimer's disease, suggesting that this scaffold could be further developed for such indications.

Future research on this compound should focus on elucidating its mechanism of action through in vitro and in vivo studies. Advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide insights into its interactions with biological targets. Additionally, optimizing the molecule's pharmacokinetic properties through structural modifications may enhance its therapeutic potential. As highlighted in a 2024 review in *Nature Reviews Drug Discovery*, such scaffolds represent a valuable platform for developing next-generation therapeutics with improved efficacy and safety profiles.

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Shandong Jing Kun Chemical Co.,Ltd.
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Audited Supplier 감사 대상 공급업체
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Shandong Jing Kun Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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Audited Supplier 감사 대상 공급업체
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Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
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Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Shandong Feiyang Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
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Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.